Ethyl 2-iodo-4,5-dimethoxybenzoate CAS number and properties
Ethyl 2-iodo-4,5-dimethoxybenzoate CAS number and properties
This guide provides an in-depth technical analysis of Ethyl 2-iodo-4,5-dimethoxybenzoate , a critical building block in the synthesis of isoquinoline alkaloids, polyoxygenated biaryls, and complex pharmaceutical intermediates.
[1]
CAS Number: 1093973-19-3 Synonyms: Ethyl 6-iodoveratrate; Benzoic acid, 2-iodo-4,5-dimethoxy-, ethyl ester Molecular Formula: C₁₁H₁₃IO₄ Molecular Weight: 352.12 g/mol [1]
Introduction & Significance
Ethyl 2-iodo-4,5-dimethoxybenzoate is a highly functionalized aromatic ester characterized by the presence of an electron-withdrawing ester group, an electron-rich dimethoxy motif, and a reactive iodide handle.[1] This specific substitution pattern (iodo group ortho to the ester) makes it an ideal substrate for:
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Transition-Metal Catalyzed Cross-Couplings: Suzuki-Miyaura, Sonogashira, and Ullmann couplings to generate biaryl scaffolds.[1]
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Benzyne Generation: The ortho-iodo ester motif allows for the generation of benzynes via halogen-lithium exchange, facilitating [4+2] cycloadditions.[1]
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Alkaloid Synthesis: It serves as a key intermediate in the total synthesis of phenanthroindolizidine and isoquinoline alkaloids.[1]
Chemical Identity & Properties
Structural Analysis
The compound features a benzene ring substituted at the 1, 2, 4, and 5 positions. The para relationship between the two protons (at positions 3 and 6) results in distinct singlet resonances in ¹H NMR, a hallmark of this substitution pattern.
Physicochemical Data Table
| Property | Value / Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 85 – 88 °C (Predicted/Analogous) |
| Boiling Point | ~360 °C (at 760 mmHg) |
| Density | 1.6 ± 0.1 g/cm³ |
| Solubility | Soluble in CH₂Cl₂, EtOAc, THF; Insoluble in water |
| Flash Point | >110 °C |
Spectroscopic Signature (¹H NMR, 400 MHz, CDCl₃)
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δ 7.45 (s, 1H): H-6 (Ortho to Ester)
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δ 7.32 (s, 1H): H-3 (Ortho to Iodide)
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δ 4.38 (q, J = 7.1 Hz, 2H): Ester –OCH ₂–
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δ 3.92 (s, 3H): –OCH ₃ (C4/C5)
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δ 3.90 (s, 3H): –OCH ₃ (C5/C4)
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δ 1.40 (t, J = 7.1 Hz, 3H): Ester –CH₃
Synthesis Methodology
The most robust route to Ethyl 2-iodo-4,5-dimethoxybenzoate involves the regioselective electrophilic iodination of Ethyl 3,4-dimethoxybenzoate (Ethyl Veratrate) .[1] The activating methoxy groups direct the electrophile to the para position relative to the C3-methoxy, which is C6 (becoming C2 in the product numbering).
Protocol: Silver-Mediated Iodination[1][4]
Reaction Principle: The use of silver salts (AgNO₃ or CF₃COOAg) generates a highly electrophilic iodonium species (I⁺) from molecular iodine, overcoming the deactivating effect of the ester group.
Reagents:
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Ethyl 3,4-dimethoxybenzoate (1.0 equiv)
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Iodine (I₂) (1.1 equiv)
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Silver Trifluoroacetate (AgCO₂CF₃) (1.1 equiv) or Silver Sulfate (Ag₂SO₄)
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Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃)
Step-by-Step Workflow:
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Preparation: Dissolve Ethyl 3,4-dimethoxybenzoate (10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (N₂).
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Addition: Add Silver Trifluoroacetate (11 mmol) to the stirred solution.
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Iodination: Add Iodine (11 mmol) portion-wise over 15 minutes. The mixture will darken, and a yellow precipitate (AgI) will begin to form.
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Reaction: Stir the suspension at room temperature for 4–12 hours. Monitor conversion by TLC (Hexane/EtOAc 4:1).
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Work-up: Filter the mixture through a pad of Celite to remove the AgI precipitate. Wash the pad with DCM.[1][2]
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Quench: Wash the filtrate with 10% aqueous Na₂S₂O₃ (to remove excess iodine), followed by saturated NaHCO₃ and brine.
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Purification: Dry the organic layer over Na₂SO₄, concentrate in vacuo, and recrystallize from Ethanol/Hexane to yield the product as white needles.
Visualization: Synthetic Pathway
Caption: Regioselective iodination pathway mediated by silver trifluoroacetate.
Reactivity & Applications
Suzuki-Miyaura Cross-Coupling
The C2-iodide is highly reactive toward palladium-catalyzed oxidative addition.[1] This compound is frequently coupled with aryl boronic acids to synthesize biaryl esters , which are precursors to phenanthridinone alkaloids.[1]
General Conditions:
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Catalyst: Pd(PPh₃)₄ (5 mol%)
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Solvent: Toluene/EtOH/H₂O (4:1:1) or DME
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Temperature: 80–100 °C
Sonogashira Coupling
Coupling with terminal alkynes yields alkynyl benzoates, which can be cyclized to form isocoumarins or isoquinolines .[1]
Visualization: Application Logic
Caption: Divergent synthetic utility of the 2-iodo-benzoate scaffold.[1]
Safety & Handling (MSDS Summary)
| Hazard Class | Statement | Precaution |
| Skin Irritation | Causes skin irritation (H315) | Wear nitrile gloves and lab coat.[1] |
| Eye Irritation | Causes serious eye irritation (H319) | Use safety goggles; eye wash station nearby.[1] |
| STOT-SE | May cause respiratory irritation (H335) | Handle in a fume hood.[1] |
| Storage | Light Sensitive | Store in amber vials, under inert gas, <25 °C. |
Disposal: Dispose of silver-containing waste (AgI byproduct) in designated heavy metal waste containers. Organic filtrates should be incinerated.
References
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BLD Pharm. (2025).[1] Ethyl 2-iodo-4,5-dimethoxybenzoate Product Page. Retrieved from
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Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Iodinated Benzoates. Retrieved from
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BenchChem. (2025).[1][3] Synthesis of Iodinated Aromatic Esters via Silver-Mediated Iodination. Retrieved from
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MDPI. (2012).[1][4] Ethyl 2,6-Dimethoxybenzoate: Synthesis and Crystallographic Analysis (Analogous Structural Data). Crystals, 2, 521-527.[1][4] Retrieved from
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ChemicalBook. (2026).[1] Silver Trifluoroacetate Reagent Profile. Retrieved from
